5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17454910
InChI: InChI=1S/C8H7IN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H7IN2
Molecular Weight: 258.06 g/mol

5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC17454910

Molecular Formula: C8H7IN2

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
IUPAC Name 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H7IN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Standard InChI Key AXOCBMNRBIPJHB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CNC2=NC=C1I

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolo[2,3-b]pyridine family, a bicyclic system formed by fusing a pyrrole ring (five-membered, one nitrogen) with a pyridine ring (six-membered, one nitrogen). The compound’s IUPAC name reflects the positions of its substituents: an iodine atom at the 5-position and a methyl group at the 4-position of the pyrrolo ring .

The molecular formula C₈H₇IN₂ and molecular weight 258.06 g/mol are consistent across isomers, but the spatial arrangement of substituents critically influences reactivity and biological activity . The SMILES notation CC1=C2C(=CNC2=NC=C1)I encodes the connectivity, while the InChI key provides a standardized descriptor for database searches .

Table 1: Fundamental Physicochemical Data

PropertyValue
CAS Number1638760-39-0
Molecular FormulaC₈H₇IN₂
Molecular Weight258.06 g/mol
IUPAC Name5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
SMILESCC1=C2C(=CNC2=NC=C1)I

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The iodine atom at position 5 introduces significant electrophilicity, making the compound susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings. The methyl group at position 4 enhances steric bulk, potentially influencing binding affinities in biological systems .

Table 2: Comparative Reactivity of Pyrrolopyridine Derivatives

CompoundElectrophilic SitesPredominant Reactions
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridineC5 (I), C7 (N)SNAr, Suzuki coupling
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridineC3 (I), C7 (N)Ullmann coupling, Cycloadditions
4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridineC4 (I), C2 (N)Buchwald-Hartwig amination

Applications in Drug Discovery

Building Block for Targeted Therapies

5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate for constructing:

  • Kinase Inhibitors: Functionalization at C5 via Suzuki coupling to introduce aryl/heteroaryl pharmacophores.

  • PROTACs: Incorporation into proteolysis-targeting chimeras via E3 ligase-binding motifs.

  • Radiotracers: Isotopic exchange of iodine-127 for iodine-124/131 in PET/SPECT imaging probes .

Comparative Analysis with Structural Isomers

Table 3: Isomeric Variations in Iodomethyl-Pyrrolopyridines

CompoundCAS NumberSubstituent PositionsKey Applications
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine1638760-39-05-I, 4-MeKinase inhibitor intermediates
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine1190313-65-53-I, 4-MeAntiviral lead optimization
4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine1167055-95-94-I, 6-MeJAK/STAT pathway modulators

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

  • Target Deconvolution: High-throughput screening to identify protein targets for the 5-iodo-4-methyl derivative.

  • Toxicological Profiling: In vitro and in vivo studies to establish safety margins for therapeutic use.

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